molecular formula C10H14N2O2 B13176603 N-(piperidin-4-yl)furan-3-carboxamide

N-(piperidin-4-yl)furan-3-carboxamide

Cat. No.: B13176603
M. Wt: 194.23 g/mol
InChI Key: HTNKQDDLABJWRD-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)furan-3-carboxamide is a synthetic compound that belongs to the class of furan derivatives It is structurally characterized by a furan ring attached to a piperidine moiety via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Piperidin-4-yl-furan-3-amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(piperidin-4-yl)furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(piperidin-4-yl)furan-3-carboxamide can be compared with other similar compounds such as:

    Furanylfentanyl: A synthetic opioid with a similar furan-carboxamide structure but different pharmacological properties.

    N-phenyl-N-(piperidin-4-yl)furan-2-carboxamide: Another furan derivative with distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-piperidin-4-ylfuran-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h3,6-7,9,11H,1-2,4-5H2,(H,12,13)

InChI Key

HTNKQDDLABJWRD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=COC=C2

Origin of Product

United States

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